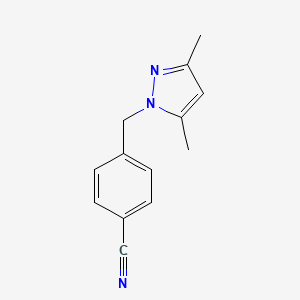
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile is an organic compound with the molecular formula C13H13N3. It is characterized by the presence of a benzonitrile group attached to a pyrazole ring, which is further substituted with two methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile typically involves the reaction of 3,5-dimethylpyrazole with benzyl cyanide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
化学反应分析
Types of Reactions
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents are commonly employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the benzonitrile group.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用机制
The mechanism of action of 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism of action .
相似化合物的比较
Similar Compounds
- 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 3-(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)benzoic acid dihydrochloride
- 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
Uniqueness
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile is unique due to its specific substitution pattern on the pyrazole ring and the presence of a benzonitrile group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzonitrile moiety linked to a pyrazole ring, which is substituted with two methyl groups. Its unique structure suggests potential applications in various therapeutic areas, including anticancer and antimicrobial research.
- Molecular Formula : C13H13N3
- Molecular Weight : 213.26 g/mol
- CAS Number : 955557-28-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor functions, influencing pathways related to cell growth, apoptosis, and autophagy.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A study found that certain pyrazole derivatives demonstrated submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells, primarily through the inhibition of mTORC1 signaling pathways and modulation of autophagy .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Although specific data on this compound is limited, related pyrazole derivatives have shown efficacy against Gram-positive and Gram-negative bacteria.
Study on Antiproliferative Activity
A detailed study explored the structure-activity relationship (SAR) of related compounds. The findings suggested that the presence of the pyrazole ring significantly enhances anticancer activity by disrupting autophagic flux and interfering with mTORC1 reactivation .
Synthetic Pathways
The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with benzyl cyanide under basic conditions. This synthetic route highlights the accessibility of the compound for further biological evaluation.
Comparative Analysis with Related Compounds
属性
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-10-7-11(2)16(15-10)9-13-5-3-12(8-14)4-6-13/h3-7H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQNDLNRSNAVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














